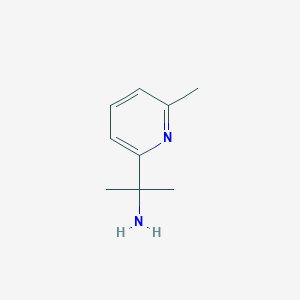
(4-Cyclopropylpyrimidin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropylpyrimidin-5-yl)methanamine is an organic compound with the molecular formula C8H11N3 It features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a methanamine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-cyclopropylpyrimidine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclopropylpyrimidin-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, altering their function. The cyclopropyl group can enhance binding affinity and specificity, while the methanamine group can facilitate interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
(6-Cyclopropylpyrimidin-4-yl)methanamine: Similar structure but with the cyclopropyl group at the 6-position.
(6-Chloropyridin-2-yl)methanamine: Contains a pyridine ring instead of a pyrimidine ring and a chlorine substituent.
Uniqueness
(4-Cyclopropylpyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the cyclopropyl and methanamine groups can significantly impact its interaction with molecular targets, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
(4-cyclopropylpyrimidin-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-3-7-4-10-5-11-8(7)6-1-2-6/h4-6H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGSSSUVTTUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B7904498.png)



![(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)

![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)


![3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B7904579.png)
![1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde](/img/structure/B7904591.png)
![Imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B7904601.png)
![1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde](/img/structure/B7904604.png)
